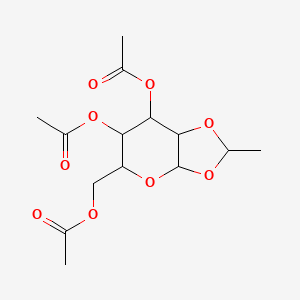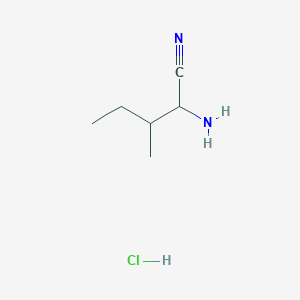
1,2-O-Ethylidene--D-mannopyranoside Triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-O-Ethylidene–D-mannopyranoside Triacetate is a compound of significant interest in the field of carbohydrate chemistry and glycobiology. It serves as a versatile building block for the synthesis of complex carbohydrate derivatives and glycoconjugates with tailored properties and functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-O-Ethylidene–D-mannopyranoside Triacetate typically involves the protection of hydroxyl groups in mannopyranoside followed by acetylation. The process begins with the formation of the ethylidene acetal protecting group at the 1,2-position of mannopyranoside. This is achieved by reacting mannopyranoside with acetaldehyde in the presence of an acid catalyst. The resulting 1,2-O-ethylidene mannopyranoside is then acetylated using acetic anhydride and a base such as pyridine to yield 1,2-O-Ethylidene–D-mannopyranoside Triacetate .
Industrial Production Methods
Industrial production methods for 1,2-O-Ethylidene–D-mannopyranoside Triacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps of protection and acetylation but utilizes industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-O-Ethylidene–D-mannopyranoside Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace acetyl groups under basic conditions.
Major Products
The major products formed from these reactions include various carbohydrate derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
1,2-O-Ethylidene–D-mannopyranoside Triacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex carbohydrate derivatives and glycoconjugates.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and the development of glycomimetics.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,2-O-Ethylidene–D-mannopyranoside Triacetate involves its ability to act as a precursor for the synthesis of various carbohydrate derivatives. These derivatives can interact with specific molecular targets, such as enzymes and receptors, to modulate biological processes. The ethylidene acetal protecting group provides stability to the molecule, allowing for selective reactions at other positions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-O-Isopropylidene–D-mannopyranoside Triacetate: Similar in structure but with an isopropylidene protecting group instead of ethylidene.
1,2-O-Benzylidene–D-mannopyranoside Triacetate: Contains a benzylidene protecting group, offering different reactivity and stability.
1,2-O-Methylidene–D-mannopyranoside Triacetate: Features a methylidene protecting group, providing unique properties for specific applications.
Uniqueness
1,2-O-Ethylidene–D-mannopyranoside Triacetate is unique due to its ethylidene protecting group, which offers a balance of stability and reactivity. This makes it particularly useful in the synthesis of complex carbohydrate derivatives and glycoconjugates with tailored properties .
Propriétés
Numéro CAS |
7224-04-6 |
|---|---|
Formule moléculaire |
C14H20O9 |
Poids moléculaire |
332.30 g/mol |
Nom IUPAC |
(6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl)methyl acetate |
InChI |
InChI=1S/C14H20O9/c1-6(15)18-5-10-11(19-7(2)16)12(20-8(3)17)13-14(23-10)22-9(4)21-13/h9-14H,5H2,1-4H3 |
Clé InChI |
NBWFYJVPTWVPKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)




![1-[3-Bromo-4-hydroxy-5-(hydroxymethyl)-2-oxolanyl]pyrimidine-2,4-dione](/img/structure/B12318617.png)
![Ethyl 3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate](/img/structure/B12318620.png)
![10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid](/img/structure/B12318625.png)
![8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12318631.png)

